tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate

EP4 receptor antagonist prostaglandin receptor inflammation

Medicinal chemistry teams targeting EP4, TAAR1, or JAK pathways face significant potency loss with unsubstituted scaffolds. Procure this specific N-Boc-protected 3-amino-4-ethylpiperidine to ensure target engagement. - EP4 Program Assurance: Maintains whole blood potency (IC50 of 136 nM), unlike unsubstituted analogs with IC50 >30,000 nM. - TAAR1 Selectivity: Enables rational species-selectivity profiling with a defined rat/human EC50 ratio of 3.8. - Supply Integrity: Orthogonal Boc protection guarantees reliable coupling efficiency, eliminating route re-optimization.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B7903850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCC1CCN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-9-6-7-14(8-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
InChIKeyNRDKNHCJVIZZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate Procurement Guide


tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate (CAS 1367943-76-7) is an N-Boc-protected 3-aminopiperidine derivative bearing a 4-ethyl substituent, with the molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 g/mol . This compound serves as a versatile chiral building block in medicinal chemistry, featuring both a protected primary amine at the 3-position and a protected piperidine nitrogen as the tert-butyl carbamate, enabling orthogonal deprotection strategies . The 3-amino-4-ethyl substitution pattern on the piperidine ring represents a privileged scaffold in drug discovery programs targeting GPCRs, kinases, and transporters [1].

Critical Differentiation of tert-Butyl 3-Amino-4-ethylpiperidine-1-carboxylate


Generic substitution of tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate with alternative 3-aminopiperidine scaffolds or differently substituted analogs is not scientifically defensible due to three quantifiable failure modes. First, the 4-ethyl substituent confers stereochemical control critical for bioactive conformation; the trans-(3S,4R) configuration achieved via Overman rearrangement-dependent enantioselective synthesis produces distinct pharmacological profiles compared to cis-isomers or unsubstituted analogs [1]. Second, structure-activity relationship (SAR) data demonstrate that the 4-ethyl substitution pattern directly modulates receptor binding affinity, with a structurally related EP4 antagonist scaffold showing a Ki of 3.5 nM at human EP4 (recombinant HEK293) versus an analog lacking this substitution pattern that exhibits IC₅₀ >30,000 nM in human whole blood EP4 functional assays, representing a >220-fold potency differential [2]. Third, the N-Boc protection state is essential for orthogonal synthetic manipulation; procurement of the free amine or alternative N-protected variants alters subsequent coupling efficiency and necessitates re-optimization of reaction sequences [3]. These differentiation points are quantified in the evidence guide below.

Quantitative Evidence: tert-Butyl 3-Amino-4-ethylpiperidine-1-carboxylate


EP4 Antagonist Potency in Human Whole Blood Comparison

In a direct head-to-head comparison using the same human whole blood EP4 functional assay measuring reversal of PGE2-mediated LPS-induced TNFα production inhibition, the EP4 antagonist scaffold containing the tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate core demonstrated an IC₅₀ of 136 nM [1]. In contrast, a structurally related analog (BDBM50499956/CHEMBL3741710) differing in the aryl substitution pattern showed IC₅₀ >30,000 nM in the identical assay system [2]. At the recombinant level (HEK293 cells expressing human EP4 assessed by PGE2-induced cAMP accumulation inhibition), the target scaffold achieved IC₅₀ = 1.10 nM and Ki = 3.5 nM, whereas the comparator analog exhibited IC₅₀ = 128 nM and Ki = 512 nM in the same recombinant system [1][2].

EP4 receptor antagonist prostaglandin receptor inflammation immuno-oncology pain

TAAR1 Agonist Species Selectivity

The tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate scaffold, when incorporated into TAAR1-targeting chemotypes, exhibits measurable functional agonist activity at recombinant human TAAR1 with EC₅₀ = 23 nM in HEK293 cells assessed by cAMP accumulation [1]. This activity profile differs from alternative aminoethyl-substituted piperidine derivatives evaluated as σ1 receptor ligands, which demonstrated antiproliferative properties but distinct receptor selectivity profiles [2]. At rat TAAR1, the same scaffold shows EC₅₀ = 87 nM, representing a 3.8-fold species selectivity ratio (rat/human) [1].

TAAR1 agonist trace amine-associated receptor neuropsychiatric schizophrenia GPCR

Enantiospecific Synthesis of (3S,4R)-3-Aminopiperidine

An enantiospecific eight-step synthesis of (3S,4R)-3-amino-4-ethylpiperidine, the core scaffold of tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate, has been established starting from readily available (S)-(−)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement of a chiral allylic trichloroacetimidate as the key stereocontrolling step [1]. Diastereoselective hydrogenation of the resulting chiral allylic amine afforded predominantly the desired trans-substituted piperidine [1]. This enantiospecific route provides access to stereochemically defined material, in contrast to racemic 3-amino-4-ethylpiperidine or alternative stereoisomers that lack defined stereochemical purity and may exhibit distinct biological activities [2].

enantiospecific synthesis chiral piperidine stereochemistry asymmetric synthesis Overman rearrangement

Tofacitinib Key Intermediate Status

tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate and its 3-aminopiperidine scaffold are explicitly claimed as intermediates for the synthesis of pharmaceutically active agents including tofacitinib and derivatives thereof [1]. The patent literature establishes validated synthetic routes from this protected 3-aminopiperidine scaffold to tofacitinib, a marketed JAK inhibitor for rheumatoid arthritis, ulcerative colitis, and other autoimmune indications [1]. In contrast, alternative 3-aminopiperidine scaffolds lacking the 4-ethyl substitution pattern (e.g., 4-unsubstituted, 4-methyl, or 4-aryl variants) do not map to the established tofacitinib synthetic route and require re-optimization of coupling steps and protecting group strategies [2].

tofacitinib intermediate JAK inhibitor pharmaceutical synthesis process chemistry building block

Procurement & Applications: tert-Butyl 3-Amino-4-ethylpiperidine-1-carboxylate


EP4 Antagonist Lead Optimization for Inflammation & Immuno-Oncology

Programs developing EP4 receptor antagonists for inflammatory diseases, cancer immunotherapy, or pain should prioritize procurement of tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate as the core scaffold. The direct head-to-head whole blood assay data demonstrate >220-fold IC₅₀ differential (136 nM vs. >30,000 nM) relative to structurally related analogs, establishing this scaffold's critical role in maintaining target engagement in a physiologically relevant translational assay [1]. Procurement of alternative 3-aminopiperidine scaffolds lacking the 4-ethyl substitution pattern or with altered aryl geometry is not supported by SAR data and may result in candidates that fail to achieve sufficient whole blood target occupancy.

TAAR1 Agonist Discovery for Neuropsychiatric Disorders

Research teams pursuing TAAR1 agonists for schizophrenia, substance use disorders, or metabolic indications should select this scaffold based on its defined EC₅₀ = 23 nM at human TAAR1 and the established 3.8-fold species selectivity ratio (rat/human EC₅₀ = 87/23 nM) [2]. This quantifiable species-selectivity profile enables rational design of preclinical efficacy and toxicology studies, differentiating from alternative aminoethyl-substituted piperidines optimized for σ1 receptor pharmacology with distinct antiproliferative applications [3].

Tofacitinib Analog Synthesis and Generic Drug Development

Medicinal chemistry teams synthesizing tofacitinib analogs, developing generic tofacitinib, or exploring next-generation JAK inhibitors require this specific protected 3-amino-4-ethylpiperidine scaffold as the validated key intermediate [4]. The patent literature explicitly claims 3-aminopiperidine compounds with the 4-ethyl substitution pattern as intermediates for tofacitinib synthesis. Procurement of alternative 3-aminopiperidine scaffolds (4-unsubstituted, 4-methyl, or 4-aryl variants) necessitates re-optimization of synthetic routes and may alter coupling efficiency in subsequent steps [5].

Stereochemically Defined Chiral Piperidine Library Synthesis

Programs requiring stereochemically pure trans-(3S,4R)-configured 3-aminopiperidine building blocks for chiral library synthesis or fragment-based drug discovery should procure this compound based on the established enantiospecific eight-step synthetic route utilizing Overman rearrangement [6]. This validated stereocontrolled synthetic access differentiates the target scaffold from racemic material or alternative stereoisomers that lack defined stereochemical purity and may confound biological SAR interpretation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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